molecular formula C8H6N2OS2 B571738 1,3-benzothiazol-2-ylcarbamothioic S-acid CAS No. 120210-19-7

1,3-benzothiazol-2-ylcarbamothioic S-acid

Cat. No.: B571738
CAS No.: 120210-19-7
M. Wt: 210.269
InChI Key: RMEPIUFMLUVPHU-UHFFFAOYSA-N
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Description

Carbamothioic acid, 2-benzothiazolyl- is a chemical compound with the molecular formula C8H6N2OS2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, 2-benzothiazolyl- can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with carbon disulfide (CS2) in the presence of a base, followed by cyclization to form the benzothiazole ring . Another method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the synthesis of carbamothioic acid, 2-benzothiazolyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, 2-benzothiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of carbamothioic acid, 2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its pharmacological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth .

Comparison with Similar Compounds

Properties

CAS No.

120210-19-7

Molecular Formula

C8H6N2OS2

Molecular Weight

210.269

IUPAC Name

1,3-benzothiazol-2-ylcarbamothioic S-acid

InChI

InChI=1S/C8H6N2OS2/c11-8(12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H2,9,10,11,12)

InChI Key

RMEPIUFMLUVPHU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)S

Synonyms

Carbamothioic acid, 2-benzothiazolyl- (9CI)

Origin of Product

United States

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